

Application Note: Quantification of Bupivacaine in Rat Plasma by HPLC-UV

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the routine quantification of bupivacaine in rat plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, offering high recovery and clean extracts. The chromatographic separation is achieved on a C18 reversed-phase column with a simple isocratic mobile phase, and UV detection is performed at 210 nm. This method is demonstrated to be linear, accurate, and precise, making it suitable for pharmacokinetic and toxicokinetic studies in preclinical research involving rats.

Introduction

Bupivacaine is a widely used local anesthetic, and the determination of its concentration in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological evaluations in preclinical animal models such as rats. This document provides a detailed protocol for a reliable HPLC-UV method for the quantification of bupivacaine in rat plasma. The method is designed to be accessible to researchers with standard laboratory equipment.

ExperimentalMaterials and Reagents

Bupivacaine hydrochloride (analytical standard)



- Ropivacaine hydrochloride (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Hexane (HPLC grade)
- Iso-propyl alcohol (HPLC grade)
- Water (deionized or Milli-Q)
- Rat plasma (blank)

Instrumentation

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Centrifuge
- Vortex mixer
- Solvent evaporator

Chromatographic Conditions

A summary of the HPLC-UV conditions is provided in the table below.



Parameter	Condition	
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 μm	
Mobile Phase	Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (65:35, v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	20 μL	
UV Wavelength	210 nm for bupivacaine, 230 nm for ropivacaine (IS)[1]	
Column Temperature	Ambient	
Run Time	Approximately 10 minutes	

Protocols

Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare a 1 mg/mL stock solution of bupivacaine and ropivacaine (IS) in methanol.
- Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
- Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank rat plasma to obtain calibration standards ranging from 0.1 to 1.5 μg/mL.
 [1] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 200 μL of rat plasma sample (standard, QC, or unknown) into a 2 mL microcentrifuge tube.
- Add 20 μL of the ropivacaine internal standard working solution (e.g., at 10 μg/mL).
- Add 100 μL of 1 M Sodium Hydroxide to alkalinize the sample.



- Add 1 mL of a hexane and iso-propyl alcohol mixture (95:5, v/v).[1]
- Vortex the tube for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 20 μL of the reconstituted sample into the HPLC system.

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, and recovery. The results are summarized in the tables below.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 1.5 µg/mL.

Analyte	Concentration Range (μg/mL)	Correlation Coefficient (r²)
Bupivacaine	0.1 - 1.5	> 0.999

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels.



QC Level	Concentrati on (µg/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	0.2	< 12	94 - 106	< 12	95 - 105
Medium	0.8	< 10	96 - 104	< 10	97 - 103
High	1.2	< 10	95 - 105	< 10	96 - 104

Recovery

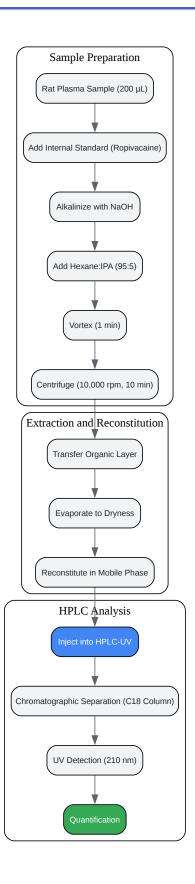
The extraction recovery of bupivacaine and the internal standard was determined at three concentration levels.

Analyte	Concentration (µg/mL)	Mean Recovery (%)	
Bupivacaine	0.5	97.43	
1.5	95.03		
Ropivacaine (IS)	1.0	> 90	

Data in tables are representative and based on typical performance.[1]

Experimental Workflow Diagram





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Caption: Workflow for bupivacaine quantification in rat plasma.



Conclusion

The HPLC-UV method described in this application note is a reliable and robust method for the quantification of bupivacaine in rat plasma. The simple liquid-liquid extraction procedure provides high recovery and clean chromatograms. The method is suitable for supporting preclinical pharmacokinetic and toxicokinetic studies of bupivacaine.

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References

- 1. researchgate.net [researchgate.net]
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